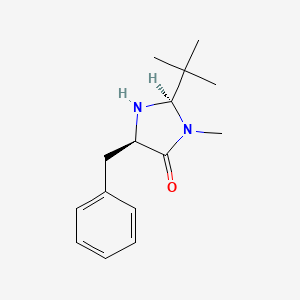

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

描述

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral imidazolidinone derivative. This compound is notable for its unique stereochemistry and has found applications in various fields of scientific research, including organic synthesis and medicinal chemistry.

属性

IUPAC Name |

(2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHPYKHVYFTIOI-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N[C@@H](C(=O)N1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459492 | |

| Record name | (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390766-89-9 | |

| Record name | (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

MacMillan’s Original Protocol

The first-generation synthesis, developed by MacMillan and coworkers, employs L-phenylalanine methyl ester as the chiral precursor. The process involves:

- Condensation : Reacting L-phenylalanine methyl ester with acetone in methanol under acidic conditions (HCl) to form the imidazolidinone core.

- Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination.

Reaction Conditions :

- Solvent: Methanol/water (95:5 v/v)

- Temperature: 70°C, 8 hours

- Yield: 93% (crude), 85% after recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | >99% |

| Melting Point | 97°C |

| Optical Rotation | [α]D²⁵ = +61° (c=1, MeOH) |

Mechanistic Insight :

The tert-butyl group directs stereochemistry via steric hindrance, while the benzyl moiety stabilizes transition states through π-π interactions.

Ytterbium(III)-Catalyzed Cyclization

Samulis-Tomkinson Method

A scalable protocol uses Yb(OTf)₃ (1 mol%) to catalyze the cyclization of α-amino amides with pivaldehyde in chloroform.

Steps :

- Cyclization : Refluxing L-phenylalanine N-methylamide with pivaldehyde and Yb(OTf)₃ in chloroform (8 hours).

- Diastereomer Separation : Chromatography isolates the (2R,5R) isomer from the (2S,5S) byproduct.

Reaction Conditions :

- Solvent: Chloroform (0.5 M)

- Temperature: Reflux (61°C)

- Yield: 22% (desired isomer), 46% (recyclable byproduct).

Advantages :

- Avoids racemization due to mild conditions.

- Compatible with diverse aldehydes (e.g., furfural, benzaldehyde).

Modified Seebach Procedure

Two-Step Synthesis from Pivaldehyde

This method, adapted from Seebach’s work, involves:

- Imine Formation : Reacting pivaldehyde with tert-butylamine in pentane at −78°C.

- Cyclization : Treating the imine intermediate with methyl chloroformate in methanol/HCl.

Reaction Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 66% |

| Purity (HPLC) | >98% |

Limitations :

- Requires low temperatures and anhydrous conditions.

Industrial-Scale Production

Continuous Flow Microreactor Systems

To address batch-process inefficiencies, flow reactors enable:

- Precise Temperature Control : Minimizes side reactions.

- Higher Throughput : 10× faster than traditional methods.

Example Protocol :

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| MacMillan Protocol | 85% | >99% | Moderate | $$ |

| Yb(OTf)₃ Catalysis | 22–46% | >99% | High | $$$ |

| Seebach Modification | 66% | 98% | Low | $ |

| Flow Synthesis | 89% | >99% | High | $$$$ |

Trade-offs :

- Yb(OTf)₃ : High stereoselectivity but requires chromatography.

- Flow Systems : Efficient but capital-intensive.

Mechanistic Considerations

Stereochemical Control

The (2R,5R) configuration arises from:

Role of Acid Catalysts

- HBF₄ or HCl : Protonate the aldehyde, accelerating iminium formation.

- Yb(OTf)₃ : Lewis acid activates the carbonyl, facilitating cyclization.

Challenges and Solutions

Diastereomer Separation

Moisture Sensitivity

Emerging Innovations

Enzymatic Resolution

Photocatalytic Methods

- Visible Light : Accelerates cyclization via triplet energy transfer (ongoing research).

化学反应分析

Types of Reactions

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while nucleophilic substitution can introduce alkyl or aryl groups, resulting in a variety of substituted imidazolidinones.

科学研究应用

Organocatalysis

One of the primary applications of (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is in organocatalysis . This compound has been utilized in several enantioselective transformations due to its ability to facilitate reactions without the need for metal catalysts. Notable applications include:

- Asymmetric Alkylation : The compound has been employed in the enantioselective organocatalytic alkylation of electron-rich benzene rings with alpha,beta-unsaturated aldehydes, leading to the formation of chiral products with high enantiomeric excess .

- Iminium Catalysis : It serves as an effective catalyst in iminium catalysis, which is crucial for the asymmetric reduction of beta,beta-substituted alpha,beta-unsaturated aldehydes, generating beta-stereogenic aldehydes .

Pharmaceutical Applications

The enhanced solubility and bioavailability of this compound make it a valuable candidate in pharmaceutical research:

- Drug Development : The compound's properties allow for its use in developing new pharmaceuticals where chiral specificity is essential. Its role as a catalyst can streamline synthetic pathways for drug candidates .

- Bioavailability Improvement : The structural characteristics of this compound help improve the bioavailability of various drugs by enhancing their solubility in biological systems .

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

作用机制

The mechanism of action of (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

相似化合物的比较

Similar Compounds

(2R,5R)-2-Amino-5-hydroxyhexanoic acid: Another chiral compound used in asymmetric synthesis.

tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A compound with similar stereochemistry used in organic synthesis.

Uniqueness

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is unique due to its specific stereochemistry and the presence of both tert-butyl and benzyl groups. These structural features contribute to its versatility in various chemical reactions and its effectiveness as a chiral auxiliary in asymmetric synthesis.

生物活性

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral imidazolidinone compound that has garnered attention in the field of organocatalysis. Developed by Professor David MacMillan and his team, this compound serves as an organocatalyst with significant implications for asymmetric synthesis. Its biological activity, particularly in the context of catalysis and potential therapeutic applications, has been the focus of various studies.

- Molecular Formula : C15H22N2O

- Molecular Weight : 246.35 g/mol

- CAS Number : 390766-89-9

The compound functions primarily through iminium activation, a mechanism that enhances enantioselectivity in various organic transformations. This mechanism allows for the efficient formation of chiral centers, making it valuable in synthesizing biologically active compounds.

1. Organocatalytic Activity

This compound has shown superior performance in several catalytic reactions:

- Enantioselective Reactions : It exhibits high enantiomeric control in reactions such as Friedel-Crafts acylation and Mukaiyama-Michael additions.

- Asymmetric Synthesis : The compound is effective in synthesizing β-hydroxy aldehydes and their derivatives through aldol condensation reactions.

2. Case Studies

Several studies have highlighted the efficacy of this compound in specific reactions:

| Study | Reaction Type | Findings |

|---|---|---|

| MacMillan et al. (2006) | Asymmetric Aldol Reactions | Demonstrated high yields and enantioselectivity using low catalyst loadings. |

| Fairhurst (2012) | Organocatalysis | Showed its role in synthesizing complex molecules with multiple stereocenters, emphasizing its functional group tolerance. |

| Sigma-Aldrich (2024) | Catalytic Transformations | Reported its use in α-fluorination of aldehydes, showcasing its versatility as a chiral catalyst. |

Safety and Handling

The compound is classified under non-combustible solids with specific handling precautions recommended, including the use of gloves and eye protection due to its chemical properties.

常见问题

Q. How can conflicting NMR data for diastereomeric byproducts be analyzed?

- Methodological Answer : Use - COSY and NOESY to distinguish diastereomers. For example, cross-peaks between benzyl protons and tert-butyl groups in NOESY indicate spatial proximity, confirming the (2R,5R) configuration. Compare with enantiomer (2S,5S) data from literature .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。